Quaterrylene

Catalog No.
S594576
CAS No.
188-73-8
M.F
C40H20
M. Wt
500.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quaterrylene

CAS Number

188-73-8

Product Name

Quaterrylene

IUPAC Name

undecacyclo[20.12.2.22,5.16,10.123,27.03,18.04,15.019,35.032,36.014,38.031,37]tetraconta-1(35),2,4,6,8,10(38),11,13,15,17,19,21,23,25,27(37),28,30,32(36),33,39-icosaene

Molecular Formula

C40H20

Molecular Weight

500.6 g/mol

InChI

InChI=1S/C40H20/c1-5-21-6-2-10-24-28-14-18-32-34-20-16-30-26-12-4-8-22-7-3-11-25(36(22)26)29-15-19-33(40(34)38(29)30)31-17-13-27(37(28)39(31)32)23(9-1)35(21)24/h1-20H

InChI Key

GGVMPKQSTZIOIU-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C4=C5C(=CC=C6C5=C(C=C4)C7=C8C6=CC=C9C8=C(C=C7)C1=CC=CC4=C1C9=CC=C4)C3=CC=C2

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=CC=C6C5=C(C=C4)C7=C8C6=CC=C9C8=C(C=C7)C1=CC=CC4=C1C9=CC=C4)C3=CC=C2

Quaterrylene is a large, four-ringed aromatic hydrocarbon with the chemical formula C₄₀H₂₀. It is formed by fusing two perylene molecules together in a specific arrangement []. Perylene itself is a four-ringed PAH found in coal tar and some fossil fuels []. Quaterrylene's significance lies in its complex structure and potential applications in organic electronics and material science [].


Molecular Structure Analysis

Quaterrylene possesses a unique, highly condensed aromatic core. The structure consists of four fused benzene rings arranged in a specific orientation. This arrangement is described as "ortho- and peri-fused," meaning the rings are attached at adjacent and opposite positions []. This extended conjugation system (alternating single and double bonds) grants quaterrylene interesting electronic properties, making it a potential candidate for materials with specific conductivities [].

Organic electronics and optoelectronics

Quaterrylene's exceptional photophysical properties, including intense red-shifted fluorescence, high fluorescence quantum yield, and large absorption coefficient, make it a promising candidate for organic electronics and optoelectronic applications [1].

  • Organic light-emitting diodes (OLEDs): Quaterrylene's strong fluorescence and efficient light emission make it a potential material for developing efficient and stable OLEDs [].
  • Organic photovoltaics (OPVs): Researchers are exploring quaterrylene as an acceptor material in OPVs due to its ability to efficiently harvest light and convert it into electrical energy [].

Sensors

Quaterrylene's unique fluorescence properties can be exploited to develop various types of sensors.

  • Chemical sensors: Quaterrylene-based sensors can be designed to detect specific chemicals by monitoring changes in their fluorescence intensity upon interaction with the target analyte [].
  • Biomedical sensors: Researchers are investigating the use of quaterrylene for bioimaging and biosensing applications due to its biocompatibility and potential for targeting specific biomolecules [].

Molecular recognition and self-assembly

Quaterrylene's ability to form well-defined supramolecular structures makes it valuable for studying molecular recognition and self-assembly processes.

  • Organic supramolecular chemistry: Quaterrylene derivatives can be designed to self-assemble into complex structures with specific functionalities, offering insights into the fundamental principles of molecular recognition and self-assembly [].
  • Nanoporous materials: Quaterrylene-based materials are being explored for the development of nanoporous materials with tunable pore sizes and functionalities, which are essential for applications in catalysis, separation, and drug delivery [].

XLogP3

10.9

Wikipedia

Quaterrylene

Dates

Modify: 2023-08-15

Explore Compound Types